Preparation 1311
Description
Preparation 1311 refers to iodine-131 (¹³¹I)-tagged fibrinogen, a radiolabeled protein used to study fibrinolytic activity in biological systems. As described in , this compound is synthesized by tagging fibrinogen—a key glycoprotein involved in blood clot formation—with radioactive iodine-131. The preparation involves precise biochemical techniques to ensure the labeled protein retains its structural and functional integrity. The resulting ¹³¹I-fibrinogen enables researchers to track fibrin degradation (fibrinolysis) in real-time, particularly in human plasma, using radiometric detection methods. Key properties include:
- Chemical stability: The labeled fibrinogen maintains electrophoretic and chromatographic profiles comparable to native fibrinogen.
- Application: Critical for investigating thromboembolic disorders and evaluating fibrinolytic therapies.
Properties
CAS No. |
69152-47-2 |
|---|---|
Molecular Formula |
C8H10N3O5P |
Molecular Weight |
259.16 g/mol |
IUPAC Name |
[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethyl]phosphonic acid |
InChI |
InChI=1S/C8H10N3O5P/c12-7(5-17(14,15)16)10-11-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12)(H,11,13)(H2,14,15,16) |
InChI Key |
LPJNEUGIDOIUPS-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)NNC(=O)CP(=O)(O)O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)CP(=O)(O)O |
Synonyms |
phosphonoacetic acid, isonicotinic acid hydrazide preparation 1311 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Radiolabeled Proteins for Biomedical Tracking
- ¹²⁵I-albumin: Like ¹³¹I-fibrinogen, albumin is often radiolabeled for metabolic studies. However, albumin is primarily used for vascular permeability and plasma volume assays, whereas ¹³¹I-fibrinogen specifically targets clot dynamics .
- ⁹⁹mTc-labeled compounds: Technetium-99m is widely used in nuclear imaging due to its shorter half-life (6 hours vs. ¹³¹I’s 8 days). While ⁹⁹mTc agents excel in imaging, ¹³¹I-fibrinogen provides prolonged tracking of fibrinolytic pathways .
Modified Proteins with Functional Enhancements
- Phosphate-modified Soybean Protein Isolate (SPI): describes SPI modified with phosphate esters, showing FTIR peaks at 1311 cm⁻¹. While unrelated to fibrinogen, this highlights protein modification techniques to enhance functional properties (e.g., emulsification, gelation) .
- Glycosylated Proteins: Maillard reaction-induced glycosylation improves emulsification and foaming properties in proteins, contrasting with ¹³¹I-fibrinogen’s role in tracking fibrinolysis .
Composite Hydrogels with Structural Robustness
discusses a poly(acrylic acid)/boron nitride hydrogel (B0.5P70) exhibiting a fracture stress of ~1311 kPa. Though distinct from fibrinogen, this demonstrates how material modifications (e.g., crosslinking) enhance mechanical properties, paralleling the need for stability in radiolabeled proteins .
Data Tables
Table 1: Key Properties of Preparation 1311 vs. Similar Compounds
Table 2: Analytical Methods for Protein/Compound Characterization
Research Findings and Limitations
- Its radiolabeling specificity contrasts with broader applications of ⁹⁹mTc or structural enhancements in hydrogels .
- Gaps in Evidence: The provided materials lack direct comparisons with other fibrinogen derivatives (e.g., fluorescently tagged variants) or newer radiolabeling techniques (e.g., ¹⁸F labeling).
Q & A
Q. How to ensure ethical compliance in chemical research involving hazardous materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
